![molecular formula C17H16FN5O2S B2815044 2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(furan-2-ylmethyl)acetamide CAS No. 921578-44-1](/img/structure/B2815044.png)
2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(furan-2-ylmethyl)acetamide
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Overview
Description
2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(furan-2-ylmethyl)acetamide is a useful research compound. Its molecular formula is C17H16FN5O2S and its molecular weight is 373.41. The purity is usually 95%.
BenchChem offers high-quality 2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(furan-2-ylmethyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(furan-2-ylmethyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
c-Met Kinase Inhibition
The compound has shown promising potential as a c-Met kinase inhibitor. In a study, it was evaluated against three cancer cell lines (A549, MCF-7, and HeLa). Among the derivatives tested, compound 22i exhibited excellent anti-tumor activity with IC50 values of 0.83 ± 0.07 μM (A549), 0.15 ± 0.08 μM (MCF-7), and 2.85 ± 0.74 μM (HeLa). Additionally, it demonstrated superior c-Met kinase inhibition ability at the nanomolar level (IC50 = 48 nM) .
Antiepileptic Properties
While not extensively studied, derivatives of this compound may possess antiepileptic activity. Further investigations are warranted to explore its potential in managing epilepsy .
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound’s structure suggests it may interact with proteins or enzymes that recognize or bind to the imidazo[2,1-c][1,2,4]triazol moiety . .
Mode of Action
Based on its structural similarity to other triazole compounds, it may act as a ligand, binding to target proteins or enzymes and modulating their activity . The presence of a fluorophenyl group could enhance the compound’s binding affinity or selectivity .
Biochemical Pathways
Without specific information on the compound’s targets, it’s challenging to determine the exact biochemical pathways it affects. Triazole compounds are known to interfere with various biological processes, including cell signaling, enzyme activity, and gene expression
Pharmacokinetics
The pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion (ADME), are currently unknown. The presence of functional groups such as the acetamide and furan could influence these properties, potentially affecting the compound’s bioavailability .
Result of Action
Given its structural features, it might exhibit a range of biological activities, possibly including antimicrobial, antifungal, or anticancer effects . .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound . For instance, the compound’s solubility and stability could be affected by the pH of the environment, while temperature could influence its reaction kinetics .
properties
IUPAC Name |
2-[[7-(4-fluorophenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN5O2S/c18-12-3-5-13(6-4-12)22-7-8-23-16(22)20-21-17(23)26-11-15(24)19-10-14-2-1-9-25-14/h1-6,9H,7-8,10-11H2,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWYQBZKHGLVCCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NN=C2SCC(=O)NCC3=CC=CO3)N1C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(furan-2-ylmethyl)acetamide |
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